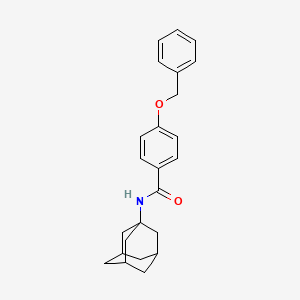

N-1-adamantyl-4-(benzyloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)-4-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2/c26-23(25-24-13-18-10-19(14-24)12-20(11-18)15-24)21-6-8-22(9-7-21)27-16-17-4-2-1-3-5-17/h1-9,18-20H,10-16H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZFCKBJUGBYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 Adamantyl 4 Benzyloxy Benzamide Analogues

General Synthetic Strategies for Adamantyl-Benzamide Scaffolds

The core structure of N-1-adamantyl-4-(benzyloxy)benzamide is formed through the creation of an amide bond between an adamantane (B196018) amine and a benzoic acid derivative. The synthetic approaches to this linkage are foundational to creating a wide array of analogues.

Conventional Synthetic Approaches

The most common and established method for synthesizing N-adamantylbenzamides is through the coupling of an activated carboxylic acid derivative with 1-adamantylamine. A frequently used technique involves converting the benzoic acid into a more reactive acyl halide, typically an acyl chloride. semanticscholar.org For instance, 4-(benzyloxy)benzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-(benzyloxy)benzoyl chloride. This reactive intermediate is then subjected to a nucleophilic attack by 1-adamantylamine, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. semanticscholar.orguniba.it

Another classical approach is the Schotten-Baumann reaction, which is performed under biphasic conditions. nih.govstrath.ac.uk In this method, the acyl chloride is dissolved in an organic solvent, while the amine is in an aqueous alkaline solution. The reaction proceeds at the interface of the two layers, providing a straightforward route to the desired amide. nih.govstrath.ac.uk

Furthermore, peptide coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to first synthesize an acyl chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently promote the reaction. A study describes reacting a substituted benzoic acid with 1-adamantylamine in the presence of N,N-Diisopropylethylamine (DIPEA) to yield the corresponding benzamides. uniba.it

Microwave-Assisted Synthetic Optimizations

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, reduce reaction times, and often improve yields. nih.govresearchgate.netnih.gov The synthesis of adamantyl-benzamide analogues has benefited significantly from this technology. semanticscholar.orgnih.gov

Microwave irradiation can dramatically shorten the time required for the coupling of 1-adamantylamine with benzoic acid derivatives. semanticscholar.orgnih.gov For example, a reaction that might take several hours to days under conventional heating can often be completed in a matter of minutes in a dedicated microwave reactor. semanticscholar.orgresearchgate.net This rapid heating is particularly advantageous for creating libraries of compounds for screening purposes. One study reported that the use of microwave irradiation led to significant increases in yields and a reduction in reaction times for the synthesis of N-(adamantan-1-yl)-4-sulfamoylbenzamide. semanticscholar.org The direct amidation of carboxylic acids and amines under solvent-free conditions, sometimes with a catalytic amount of an agent like ceric ammonium (B1175870) nitrate, can also be efficiently performed in an open microwave reactor. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.govjocpr.com

Derivatization and Structural Modifications of the Benzamide (B126) Moiety

The benzamide portion of the scaffold offers numerous opportunities for structural modification to explore structure-activity relationships. The benzene (B151609) ring can be substituted with a variety of functional groups at different positions.

For the parent compound, this compound, the benzyloxy group itself is a point of modification. The synthesis starts with a substituted benzoic acid, such as 4-(benzyloxy)benzoic acid. uniba.it This precursor can be varied to introduce different alkoxy groups or other functionalities. For example, the benzyloxy group can be replaced with other ether linkages to alter lipophilicity and steric bulk.

Furthermore, the benzyl (B1604629) protecting group can be removed via hydrogenolysis to yield the corresponding phenol (B47542), N-1-adamantyl-4-hydroxybenzamide. uniba.it This phenolic hydroxyl group serves as a versatile handle for further derivatization. It can be alkylated or acylated to introduce a wide range of substituents, thereby creating a library of analogues with diverse electronic and steric properties. uniba.it For instance, the hydroxyl group can be alkylated with moieties like a pentyl chain or a cyclohexylmethyl group. uniba.it

Beyond the 4-position, other positions on the benzene ring can be substituted. Syntheses can start with mono- or di-substituted benzoic acids containing groups such as nitro, halogen, or alkyl groups. nih.gov These groups can then be chemically transformed in subsequent steps. For example, a nitro group can be reduced to an amine, which can then be acylated or undergo other transformations. researchgate.net

Derivatization and Structural Modifications of the Adamantane Moiety

The adamantane cage is a key pharmacophore that significantly influences the biological properties of the molecule, primarily by enhancing lipophilicity and metabolic stability. nih.gov While the 1-adamantyl group is common, modifications to the adamantane skeleton itself can lead to novel analogues.

Introducing substituents onto the adamantane ring can fine-tune the molecule's properties. For example, methyl groups can be added at the 3- or 3,5-positions of the adamantane cage. nih.gov These modifications can impact the compound's potency and distribution within a biological system. nih.gov The synthesis of such analogues typically begins with a pre-functionalized adamantylamine.

Moreover, the adamantane core can be replaced with other diamondoid structures, such as diamantane, or heteroatomic cages like azaadamantane, to explore the impact of size and polarity on activity. nih.govstrath.ac.uk The synthesis of these analogues would follow similar amide coupling strategies, but using the corresponding cage amine instead of 1-adamantylamine. nih.govstrath.ac.uk These structural changes can lead to significant alterations in the steric and electronic profile of the final compound. nih.govstrath.ac.uk

Chemical Transformations for Diverse Analogue Synthesis

The generation of a diverse library of this compound analogues relies on a range of chemical transformations applied to the core scaffold or its intermediates. As mentioned, the reduction of a nitro-substituted benzamide to an amine opens up a plethora of derivatization possibilities, including the formation of Schiff bases or further amides. researchgate.net

A key transformation for analogues of this compound is the debenzylation of the ether linkage. Hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, is a common method to cleave the benzyl ether and reveal the free hydroxyl group. uniba.it This phenol can then be used in various reactions, such as O-alkylation or esterification, to introduce a wide array of functional groups.

Furthermore, cross-coupling reactions, like the Suzuki-Miyaura coupling, can be employed to introduce new carbon-carbon bonds, for example, by using a bromo-substituted benzamide analogue as a starting point. nih.gov This allows for the attachment of various aryl or vinyl groups to the benzamide ring, significantly expanding the chemical space of the synthesized analogues. The strategic combination of these synthetic methods and transformations enables the systematic exploration of the chemical space around the N-adamantyl-benzamide scaffold.

Biological and Pharmacological Research of N 1 Adamantyl 4 Benzyloxy Benzamide and Congeners

Modulation of the Endocannabinoid System

N-1-adamantyl-4-(benzyloxy)benzamide, also identified in research as compound 13 , and its congeners have been investigated for their ability to modulate the endocannabinoid system, a complex cell-signaling system involved in regulating a range of physiological processes, including inflammation. nih.govuniba.it The primary focus has been on their dual action on two key components of this system: the cannabinoid receptor type 2 (CB2R) and the fatty acid amide hydrolase (FAAH) enzyme. nih.gov

Cannabinoid Receptor Type 2 (CB2R) Agonism

The cannabinoid receptor type 2 (CB2R) is a critical target in the endocannabinoid system, primarily expressed in immune cells. nih.gov Its activation is known to counteract inflammatory states, making CB2R agonists a subject of significant research interest. nih.govresearchgate.net A study on a series of adamantyl-benzamides identified this compound (13 ) and its congeners, particularly compounds 26 and 27 , as potent CB2R agonists. nih.govuniba.it

These compounds were found to bind to the CB2R with high affinity and act as full agonists, meaning they elicit a maximal response from the receptor. nih.gov The functional activity was confirmed through cAMP assays, which showed a strong correlation between the compounds' binding affinity (Ki) and their agonist activity (EC50). uniba.it Compound 26 exhibited the most potent agonistic effect, followed by 13 and 27 . uniba.it

Table 1: CB2R Binding Affinity and Functional Agonist Activity

| Compound | Name | CB2R Ki (nM) nih.gov | CB2R EC50 (nM) uniba.it |

|---|---|---|---|

| 13 | This compound | 100.9 | 123.6 |

| 26 | N-1-adamantyl-4-(3-fluorobenzyloxy)benzamide | 48.7 | 86.9 |

| 27 | N-1-adamantyl-4-(4-fluorobenzyloxy)benzamide | 148.5 | 283.3 |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for breaking down the endocannabinoid anandamide (B1667382). nih.gov By inhibiting FAAH, the levels of anandamide increase, prolonging its natural anti-inflammatory and analgesic effects. nih.govmdpi.com This makes FAAH inhibition an attractive therapeutic strategy. nih.gov

Research has demonstrated that this compound (13 ) and its congeners (26 and 27 ) are also effective inhibitors of the FAAH enzyme. nih.govuniba.it This dual functionality as both a CB2R agonist and a FAAH inhibitor is a key characteristic of these multitarget ligands. nih.govresearchgate.net

Table 2: FAAH Inhibitory Activity

| Compound | Name | FAAH IC50 (µM) nih.gov |

|---|---|---|

| 13 | This compound | 11.5 |

| 26 | N-1-adamantyl-4-(3-fluorobenzyloxy)benzamide | 10.9 |

| 27 | N-1-adamantyl-4-(4-fluorobenzyloxy)benzamide | 10.2 |

Synergistic Anti-Inflammatory Mechanisms via Dual Modulations

The simultaneous activation of CB2R and inhibition of FAAH is proposed to create a synergistic anti-inflammatory effect. nih.govuniba.it This dual modulation enhances the anti-inflammatory signals through two distinct but complementary pathways. Direct agonism at the CB2R actively suppresses inflammatory responses, while FAAH inhibition increases the local concentration of endocannabinoids like anandamide, further potentiating cannabinoid receptor signaling. nih.govnih.gov

This combined action has been shown to effectively modulate cytokine production. In studies using lipopolysaccharide (LPS)-stimulated cells, which mimic a state of strong inflammation, compounds 13 , 26 , and 27 led to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. nih.govuniba.it This suggests these compounds are promising for counteracting conditions characterized by intense inflammation. uniba.it The underlying mechanism may involve the inhibition of key inflammatory transcription factors like NF-κB. mdpi.comnih.gov

Antiviral Research Applications

Congeners of this compound, which share the core adamantyl-benzamide structure, have been explored for their potential antiviral properties, particularly against the Dengue virus (DENV).

Activity against Dengue Virus (DENV) Serotypes

Dengue fever is a significant public health issue, and the development of effective antiviral agents is a priority. nih.govnih.gov Research into adamantane-based compounds has shown activity against DENV. nih.gov A study focusing on dual-acting hybrids synthesized a congener, N-(adamantan-1-yl)-4-sulfamoylbenzamide (compound 7 ), which demonstrated significant inhibitory activity against DENV serotype 2 (DENV2). nih.govnih.gov This compound exhibited notable antiviral efficacy with low cytotoxicity. nih.gov

Table 3: Anti-Dengue Virus Activity of a Congener

| Compound | Name | Anti-DENV2 IC50 (µM) nih.govnih.gov |

|---|---|---|

| 7 | N-1-adamantyl-4-sulfamoylbenzamide | 42.8 |

Proposed Antiviral Mechanisms

The precise antiviral mechanisms of these adamantyl-benzamide congeners are still under investigation, but several possibilities have been proposed based on molecular modeling and the known mechanisms of related compounds. nih.gov

One proposed mechanism is the inhibition of the DENV NS2B/NS3 protease, a crucial enzyme for viral replication. nih.gov Molecular docking studies suggest that these compounds may bind to this protease, disrupting its function. nih.gov

Additionally, the adamantane (B196018) moiety itself is known to interfere with the viral life cycle. nih.gov It is speculated that it may inhibit the uncoating step of the virus or block its penetration into the host cell, mechanisms observed with other adamantane-containing antiviral drugs. nih.govnih.gov The general life cycle of DENV involves attachment, entry, release of its genome, replication, and assembly, presenting multiple targets for antiviral agents. nih.govmdpi.com The benzamide (B126) structure has also been associated with the inhibition of viral proteases in other flaviviruses. researchgate.net Therefore, the antiviral action of these congeners may result from a combination of effects on different viral targets. nih.govresearchgate.net

Antiparasitic Investigation

The search for novel chemotherapeutics against neglected tropical diseases, such as those caused by Trypanosoma parasites, is a global health priority. mdpi.com Adamantane-containing molecules have emerged as a promising class of compounds in this area. nih.govresearchgate.net

Research into adamantane derivatives has demonstrated their potential as trypanocidal agents. nih.govnih.gov Specifically, this compound, also identified in scientific literature as 4-(Adamant-1-yl)-N-(benzyloxy)benzamide (2a ), has been synthesized as a key intermediate in the development of novel anti-trypanosomal compounds. mdpi.comresearchgate.net This benzamide serves as a precursor to hydroxamic acid analogues, which have been evaluated for their efficacy against the bloodstream form of Trypanosoma brucei (the causative agent of Human African Trypanosomiasis) and Trypanosoma cruzi epimastigotes (the causative agent of Chagas disease). mdpi.com

In one study, the hydroxamic acid derivative of this compound, 4-(Adamant-1-yl)-N-hydroxybenzamide (1a ), showed limited activity against trypanosomes. mdpi.comresearchgate.net However, related congeners where the adamantyl and hydroxamic acid moieties are separated by different linkers have shown varied and sometimes significant activity. For instance, the phenoxy acetamide (B32628) derivative 1c was found to be the most active among a small series of compounds, suggesting that the nature of the linker between the adamantane core and the pharmacophore is crucial for activity. mdpi.comresearchgate.net The insertion of a phenyl or phenoxy group between the adamantane core and the functional side chain has been a strategy to enhance activity and selectivity in certain scaffolds. nih.govrsc.org

| Compound | Chemical Name | T. brucei IC₅₀ (µM) | T. cruzi IC₅₀ (µM) | Selectivity Index (SI) vs. T. cruzi |

|---|---|---|---|---|

| 1a | 4-(Adamant-1-yl)-N-hydroxybenzamide | >25 | >25 | - |

| 1b | 2-(4-(Adamantan-1-yl)phenyl)-N-hydroxyacetamide | 16.5 | 12.7 | >7.9 |

| 1c | 2-(4-(Adamant-1-yl)phenoxy)-N-hydroxyacetamide | 1.2 | 2.1 | >47.6 |

Data sourced from scientific literature. researchgate.net The Selectivity Index (SI) is the ratio of cytotoxicity (IC₅₀ against rat myoblast L6 cells) to antiparasitic activity (IC₅₀ against T. cruzi).

The precise mechanism of antiprotozoal action for many adamantane derivatives is not fully elucidated, but several hypotheses have been proposed based on the unique biology of trypanosomatids. nih.gov One of the most critical pathways in these parasites is their redox defense system, which relies on the trypanothione (B104310) molecule and the enzyme trypanothione reductase (TryR), as they lack the glutathione (B108866) reductase system found in their mammalian hosts. nih.govnih.gov This unique system makes TryR a validated therapeutic target for antileishmanial and antitrypanosomal drugs. nih.govnih.gov It is proposed that inhibitors could disrupt the homodimeric structure of TryR or block its active site, leading to a buildup of oxidative stress and parasite death. nih.gov

Another proposed mechanism for adamantane-based drugs is the blockage or perturbation of parasite-specific membrane-localized ion channels or transporters. nih.gov This model is based on the known mechanism of action for other therapeutically effective adamantane compounds, such as amantadine's antiviral properties. nih.gov Furthermore, some related aromatic compounds with amidine moieties have been shown to bind the minor groove of DNA, which could also be a potential mode of action. nih.gov

Enzyme Inhibition Studies

The rigid adamantane scaffold is an effective anchor for positioning functional groups to interact with enzyme active sites, leading to the investigation of its derivatives as inhibitors for various enzymes. nih.gov

While direct studies on the urease inhibition of this compound are not prominent in the literature, research on structurally related adamantane-thiourea conjugates provides strong evidence for the potential of this class of compounds. researchgate.net The introduction of a hydrophobic and stable adamantyl group to thiourea (B124793) moieties has been shown to increase their activity as urease inhibitors. researchgate.net A series of N-(adamantan-1-ylcarbamothioyl) derivatives have been synthesized and tested against Jack bean urease, showing a range of inhibitory potentials. The activity is influenced by the nature and position of substituents on an associated phenyl ring, indicating a clear structure-activity relationship (SAR). researchgate.net For instance, N-(adamantan-1-ylcarbamothioyl)octanamide showed excellent activity, highlighting that a hydrophobic alkyl chain can also contribute positively to inhibition. researchgate.net This suggests that the combination of the adamantyl group with other moieties, such as the benzyloxybenzamide structure, could yield effective urease inhibitors.

| Compound | Substituent on Benzamide Moiety | Urease Inhibition IC₅₀ (µM) |

|---|---|---|

| 3a | 4-Fluorobenzamide | 1.21 ± 0.01 |

| 3b | 2-Fluorobenzamide | 0.21 ± 0.01 |

| 3c | 4-Chlorobenzamide | 1.01 ± 0.01 |

| 3d | 4-Bromobenzamide | 1.12 ± 0.03 |

| 3j | Octanamide | 0.15 ± 0.01 |

Data for N-(adamantan-1-ylcarbamothioyl)-benzamide/alkanamide conjugates sourced from scientific literature. researchgate.net

Adamantyl-based derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are therapeutic targets for Alzheimer's disease. nih.govnih.govmdpi.com Studies on a series of adamantyl-based esters with various substituents on a phenyl ring revealed distinct structure-activity relationships for the inhibition of these two enzymes. nih.govnih.gov

For AChE, compounds with electron-withdrawing groups (such as Cl and NO₂) on the phenyl ring demonstrated stronger inhibition. nih.govnih.gov A compound bearing 2,4-dichloro substituents on the phenyl ring was the most potent AChE inhibitor in its series, with an IC₅₀ value of 77.15 µM. nih.gov The position of the substituent was also critical, with substitution at position 3 of the phenyl ring generally leading to better AChE inhibition compared to positions 2 or 4. nih.gov

Conversely, for BChE inhibition, compounds with an electron-donating group (like methoxy) at position 3 of the phenyl ring showed the highest activity. nih.govnih.gov Molecular docking analyses indicated that these adamantyl derivatives likely bind to the peripheral anionic sites of the cholinesterase enzymes, primarily through hydrogen bonds and halogen interactions, rather than through hydrophobic interactions within the catalytic active site. nih.govnih.gov

| Compound | Substituent on Phenyl Ring | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|---|

| 2a | H | 430.17 ± 2.80 | >1000 |

| 2e | 2,4-dichloro | 77.15 ± 1.15 | >1000 |

| 2f | 3-chloro | 200.70 ± 2.65 | >1000 |

| 2j | 3-methoxy | 316.13 ± 1.95 | 223.30 ± 1.83 |

| 2n | 3-nitro | 233.15 ± 1.80 | >1000 |

Data for 2-(adamantan-1-yl)-2-oxoethyl benzoate (B1203000) derivatives sourced from scientific literature. nih.gov

A significant area of research for this class of compounds is the inhibition of mono-ADP-ribosyltransferases, particularly ARTD10 (also known as PARP10). nih.govutmb.edu ARTD10 is an enzyme that catalyzes the transfer of a single ADP-ribose unit to target proteins, a process known as mono-ADP-ribosylation, which is involved in cellular signaling, DNA repair, and cell death pathways. oulu.fipatsnap.com

Extensive research has focused on 4-(phenoxy)benzamides and 4-(benzyloxy)benzamides as potent and selective inhibitors of ARTD10. nih.govutmb.edu A key finding was the identification of a 4-(benzyloxy)benzamide (B74015) derivative, compound 32 (bearing an ortho-fluoro substituent on the benzyl (B1604629) ring), as a potent and selective ARTD10 inhibitor with an IC₅₀ value of 230 nM. nih.govutmb.eduoulu.fi This compound was also shown to be active in cells, where it could rescue HeLa cells from ARTD10-induced cell death, demonstrating its ability to enter cells and inhibit the enzyme. nih.govoulu.fi

Structure-activity relationship studies revealed that the linker between the two aromatic rings is a critical determinant of activity. oulu.fi The longer -OCH₂- linker found in 4-(benzyloxy)benzamides was found to be beneficial for ARTD10 inhibition. oulu.fi The potency of these benzamides can be significantly enhanced by specific substitutions on the B-ring (the benzyl ring). oulu.fi These findings have provided detailed knowledge of the structural requirements for designing potent and selective ARTD10 inhibitors, which are valuable tools for understanding the biological roles of this enzyme. nih.govutmb.edu

| Compound | Substituent on Benzyl Ring | ARTD10 IC₅₀ (nM) |

|---|---|---|

| 31 | H | 1200 |

| 32 | 2-Fluoro | 230 |

| 33 | 3-Fluoro | 1200 |

| 34 | 4-Fluoro | 2600 |

Data sourced from scientific literature. oulu.fi

Exploration of Other Biological Targets and Pathways

While the primary pharmacological activities of this compound and its congeners have been a major focus of research, scientific investigations have also explored their interactions with a variety of other biological targets and pathways. This section delves into the findings related to adenosine (B11128) receptors, Peroxisome Proliferator-Activated Receptor Alpha (PPARα), Factor Xa, glucokinase, and the general antimicrobial properties of this class of compounds.

Adenosine Receptor Interactions

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are implicated in a multitude of physiological and pathological processes. nih.gov The modulation of these receptors by selective ligands has been a significant area of medicinal chemistry research. nih.gov The A1 and A3 receptors are known to inhibit adenylate cyclase, while the A2A and A2B subtypes stimulate its activity. nih.gov

Currently, there is a lack of direct scientific evidence in the public domain specifically detailing the interaction of this compound with any of the adenosine receptor subtypes. While the adamantane moiety is a well-established pharmacophore in medicinal chemistry, known to be incorporated into various ligands to enhance their properties, its specific application in targeting adenosine receptors within a benzamide scaffold like the subject compound has not been extensively reported. nih.gov The development of selective adenosine receptor agonists and antagonists continues to be an active area of research for potential therapeutic applications. nih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism and inflammation. nih.govnih.gov PPARα, in particular, is a well-established target for the treatment of dyslipidemia. Research has shown that a 4-adamantyl-phenyl group can serve as a "lipophilic tail" in the design of ligands for PPARs. nih.gov These receptors form a heterodimer with the retinoid X receptor upon ligand binding, which then interacts with specific DNA sequences to modulate gene expression. nih.gov

In a study exploring novel PPARα agonists, a series of 4-benzyloxy chalcone (B49325) fibrate hybrids were synthesized and evaluated. nih.gov While not identical to this compound, these compounds share the 4-benzyloxy pharmacophore. Two compounds from this series, a 2-propanoic acid derivative and a 2-butanoic acid congener, demonstrated significant PPARα agonistic activity. nih.gov The butanoic acid derivative, in particular, exhibited a strong response and was found to significantly improve the lipid profile in a hyperlipidemic rat model. nih.gov These findings suggest that the benzyloxy moiety, in combination with other structural features, can effectively engage the PPARα active site.

Table 1: In Vitro PPARα Agonistic Activity of 4-Benzyloxy Chalcone Fibrate Hybrids

| Compound | EC₅₀ (µM) | Eₘₐₓ (%) |

|---|---|---|

| 2-Propanoic acid derivative | 8.9 | 50.80 |

| 2-Butanoic acid congener | 25.0 | 90.55 |

| Fenofibric Acid (Reference) | 23.22 | 100 |

Data sourced from a study on 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids as novel PPARα agonists. nih.gov

Glucokinase Activation

Glucokinase (GK) is an enzyme that plays a crucial role in glucose homeostasis by phosphorylating glucose to glucose-6-phosphate. nih.gov It acts as a glucose sensor in pancreatic β-cells and a rate-controlling enzyme for glucose clearance in the liver. scienceopen.com Consequently, glucokinase activators (GKAs) have been investigated as a potential therapeutic approach for type 2 diabetes. nih.govnih.gov

Recent computational and synthetic studies have highlighted the potential of benzamide derivatives as glucokinase activators. nih.gov These studies aim to identify the key structural features necessary for potent activation of the enzyme. While these investigations provide a rationale for exploring benzamide-based structures, there is no specific research available on the glucokinase activating potential of this compound. The research on benzamide GKAs has generally focused on other substitution patterns to optimize interaction with the allosteric site of the enzyme. nih.gov

General Antimicrobial Activity

The adamantane moiety is well-known for its incorporation into compounds with a variety of biological activities, including antimicrobial properties. mdpi.com The lipophilic nature of the adamantane cage is thought to contribute to the membranotropic activity of these derivatives. mdpi.com

While direct studies on the antibacterial spectrum of this compound are not available, research on other adamantane-containing compounds provides insights into the potential antimicrobial activity of this class.

A study on novel adamantane derivatives, including Schiff bases and other condensation products, demonstrated antibacterial activity, particularly against Gram-positive bacteria. mdpi.comresearchgate.net For instance, certain derivatives showed significant potential against Staphylococcus epidermidis. mdpi.com Another investigation into 4-(adamantan-1-yl)-thiosemicarbazides and related S-arylmethyl derivatives revealed broad-spectrum antibacterial activity. nih.gov The S-arylmethyl carbothioimidates, in particular, displayed marked efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 μg/mL. nih.gov Gram-positive strains were generally found to be more sensitive to these adamantane derivatives. nih.gov

Table 2: Antibacterial Activity of Adamantane Derivatives (Representative Compounds)

| Compound Class | Test Organism | MIC (µg/mL) |

|---|---|---|

| S-Arylmethyl Carbothioimidates | Gram-positive bacteria | 0.5 - 32 |

| S-Arylmethyl Carbothioimidates | Gram-negative bacteria | 0.5 - 32 |

| Adamantane Schiff Bases | S. epidermidis ATCC 12228 | 62.5 |

Data compiled from studies on various adamantane derivatives. mdpi.comnih.gov

Antifungal Properties

While direct research on the antifungal properties of this compound is not extensively documented in publicly available literature, the examination of its structural congeners provides significant insights into the potential antifungal activity of this class of compounds. The adamantane nucleus, a bulky and lipophilic cage-like hydrocarbon, is a key feature in several compounds that have demonstrated notable antifungal effects. Similarly, modifications of the benzamide moiety have been explored in the development of novel antifungal agents. This section reviews the antifungal research on compounds structurally related to this compound, highlighting the contributions of the adamantane and benzamide components to their bioactivity.

Research into adamantane derivatives has revealed their potential as effective antifungal agents. For instance, 2-adamantylamine hydrochloride, a simpler adamantane-containing compound, has been studied for its effects against pathogenic yeasts. nih.gov In vitro studies have shown that this compound exhibits fungicidal action against both Candida albicans and Candida parapsilosis. nih.gov Its mechanism is believed to involve the induction of reactive oxygen species (ROS), leading to G2/M phase cell cycle arrest and apoptosis in the fungal cells. nih.gov Furthermore, 2-adamantylamine hydrochloride demonstrated the ability to inhibit the morphogenic transition of Candida species and showed antibiofilm activity on urinary catheters, suggesting its potential for preventing fungal colonization of medical devices. nih.gov

Another related adamantane derivative, 4-(adamantyl-1)-1-(1-aminobutyl) benzol, has been investigated for its therapeutic efficacy in experimental models of fungal infections. nih.gov In in vivo experiments, this compound showed a therapeutic effect against generalized candidiasis, significantly promoting the survival of infected laboratory animals. nih.gov When formulated as a 1-percent ointment, it was effective in preventing wound formation on skin infected with Candida albicans and aided in the treatment of established skin infections. nih.gov

On the other hand, research on benzamide derivatives has also yielded compounds with promising antifungal activity. A study on a series of N-(4-halobenzyl)amides, which share the core benzamide structure with this compound, demonstrated their inhibitory effects against various Candida species. nih.gov In this study, twenty cinnamic and benzoic acid amides were synthesized and evaluated. nih.gov Several of these compounds exhibited antifungal activity, with one particular N-(4-halobenzyl)amide (compound 16 in the study) showing a stronger inhibitory effect against C. krusei than the conventional antifungal drug fluconazole. nih.gov This compound was also active against a panel of eight Candida strains, including five that were resistant to fluconazole. nih.govnih.gov Computational modeling for this N-(4-halobenzyl)amide suggested a multi-target mechanism of action, potentially involving the disruption of cellular processes critical for fungal survival, such as redox balance, kinase signaling, protein folding, and cell wall synthesis. nih.gov

The table below summarizes the antifungal activity of selected congeners of this compound.

| Compound Name | Fungal Strain(s) | Observed Activity |

| 2-adamantylamine hydrochloride | Candida albicans, Candida parapsilosis | Fungicidal action, inhibition of morphogenic transition, antibiofilm activity. nih.gov |

| 4-(adamantyl-1)-1-(1-aminobutyl) benzol | Candida albicans | Therapeutic effect in generalized and local skin infections in vivo. nih.gov |

| N-(4-halobenzyl)amide (compound 16) | C. krusei, C. parapsilosis, and other Candida strains (including fluconazole-resistant strains) | Inhibitory effect with MIC values ranging from 85.3 to 341.3 µg/mL against various Candida strains. nih.govnih.gov Stronger activity against C. krusei than fluconazole. nih.gov |

Although these findings pertain to related molecules rather than this compound itself, they collectively suggest that the combination of an adamantyl group and a substituted benzamide scaffold is a promising strategy for the development of novel antifungal agents. The lipophilicity of the adamantane moiety may facilitate interaction with and disruption of fungal cell membranes, while the benzamide portion can be systematically modified to optimize interactions with specific fungal targets. Further research is warranted to directly evaluate the antifungal potential of this compound and to elucidate its specific mechanisms of action.

Structure Activity Relationship Sar Analysis of Adamantyl Benzamide Derivatives

Influence of Adamantane (B196018) Substitutions on Biological Efficacy

Research has consistently shown that the 1-adamantyl substitution is often optimal for biological efficacy. The cage-like structure of adamantane provides a rigid anchor that can fit into specific hydrophobic pockets of target proteins, enhancing binding affinity. The steric bulk of the adamantane moiety is a critical determinant of activity. researchgate.netdongguk.edu For instance, in a study on adamantyl N-benzylbenzamides as melanogenesis inhibitors, contour map analysis from 3D-QSAR models revealed that the steric contributions of the adamantyl group are important for the observed activity. researchgate.netdongguk.edu

Substitutions on the adamantane ring itself can have a profound impact on biological efficacy, often in a negative manner. Studies on various adamantane derivatives, including antivirals, have demonstrated that substitution at the tertiary positions (bridgehead carbons) of the adamantane nucleus can be detrimental to the compound's activity. nih.gov This suggests that the unsubstituted, symmetrical nature of the 1-adamantyl group is often crucial for optimal interaction with the target.

Even minor modifications, such as the addition of methyl groups, can lead to markedly different potencies. nih.gov The introduction of substituents can alter the shape and size of the adamantane cage, potentially leading to a loss of complementarity with the binding site.

| Compound/Analog | Adamantane Substitution | Observed Effect on Biological Efficacy | Reference |

| N-1-adamantyl-4-(benzyloxy)benzamide | 1-Adamantyl (unsubstituted) | Serves as a key structural motif for various biological activities. | researchgate.netdongguk.edu |

| Adamantyl N-benzylbenzamide Analogs | Varied substitutions on the adamantane ring | Steric bulk of the adamantane moiety is a key contributor to activity. | researchgate.netdongguk.edu |

| Amantadine (B194251) Analogs | Substitution at tertiary positions | Detrimental to anti-influenza A activity. | nih.gov |

| Adamantane Carboxylic Acid Esters | 3-methyl or 3,5-dimethyl substitution | Markedly different potencies observed compared to the unsubstituted analog. | nih.gov |

Impact of Benzyloxy and Benzamide (B126) Modifications on Target Affinity and Selectivity

Modifications to the benzyloxy and benzamide portions of the this compound scaffold offer a versatile strategy for modulating target affinity and selectivity. These regions of the molecule are typically more exposed and can engage in a variety of interactions, including hydrogen bonding and aromatic interactions, with the target protein.

The benzyloxy group, in particular, provides a key point for structural variation. Substituents on the benzyl (B1604629) ring can influence the electronic properties and conformation of the entire molecule. For example, the introduction of polar, hydrogen-bond accepting substituents on the benzamide ring has been shown to enhance binding affinity in some classes of ligands targeting G-protein coupled receptors. koreascience.kr While direct SAR studies on the benzyloxy group of this compound are not extensively reported, research on other benzyloxy benzamide derivatives suggests that modifications to this moiety can significantly impact neuroprotective activities.

| Modification | Region | Observed/Potential Impact | Reference |

| Introduction of polar, H-bond accepting substituents | Benzamide ring (meta- and para-positions) | Enhanced binding affinity for some receptor targets. | koreascience.kr |

| Substitution on the benzyl ring | Benzyloxy moiety | Potential to modulate neuroprotective and other biological activities. | |

| Replacement of amide with thioamide | Benzamide linker | Significant alteration of biological activity, likely due to changes in geometry and hydrogen bonding. | researchgate.net |

| Altering the linker between the aromatic rings and the amide | Benzamide scaffold | Can influence the spatial orientation of the key pharmacophoric elements and thus impact activity. |

Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For adamantyl-benzamide derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven particularly insightful for understanding the structural requirements for activity and for guiding the design of new, more potent analogs. researchgate.netdongguk.edu

A 3D-QSAR study on a series of adamantyl N-benzylbenzamides as melanogenesis inhibitors successfully developed robust CoMFA and CoMSIA models. researchgate.netdongguk.edu These models highlighted the critical role of both steric and electrostatic fields in determining the inhibitory activity. The contour maps generated from these models provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity.

For instance, the CoMFA model for these melanogenesis inhibitors indicated that sterically favorable regions are located around the adamantyl moiety, confirming that its bulk is beneficial for activity. researchgate.netdongguk.edu Conversely, sterically unfavorable regions might indicate a clash with the receptor pocket. The electrostatic contour maps revealed that electropositive groups at certain positions on the benzamide ring could enhance activity, providing a clear direction for synthetic modification. researchgate.netdongguk.edu

The statistical robustness of these QSAR models is crucial for their predictive power. Key parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used to assess the model's quality. A high q² value (typically > 0.5) indicates good predictive ability.

| QSAR Model | Compound Series | Key Statistical Parameters | Key Findings from Field Contributions | Reference |

| CoMFA | Adamantyl N-benzylbenzamides (Melanogenesis Inhibitors) | q² = 0.577, r² = 0.917 | Steric bulk of the adamantane moiety is favorable for activity. Electrostatic fields around the benzamide ring are important. | researchgate.net |

| CoMSIA | Adamantyl N-benzylbenzamides (Melanogenesis Inhibitors) | q² = 0.610, r² = 0.923 | Complements CoMFA findings, highlighting the importance of steric, electrostatic, and H-bond donor fields. | researchgate.net |

| 3D-QSAR | P-gp Inhibiting Adamantyl Derivatives | CoMFA: q² = 0.764, r² = 0.988; CoMSIA: q² = 0.655, r² = 0.964 | Electrostatic parameters are crucial in the CoMFA model. CoMSIA model benefits from a combination of steric, electrostatic, hydrophobic, and H-bond acceptor fields. | nih.gov |

These QSAR models serve as valuable predictive tools in the drug design process. By calculating the expected activity of virtual compounds, researchers can prioritize the synthesis of analogs that are most likely to exhibit high potency, thereby saving time and resources. The insights gained from the field contribution maps guide the rational design of new derivatives with optimized interactions with their biological target.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as N-1-adamantyl-4-(benzyloxy)benzamide, and a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating the binding affinity, often expressed as a docking score.

In the context of this compound, molecular docking studies could elucidate its potential to interact with various biological targets. For instance, adamantane (B196018) derivatives have been investigated as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov A hypothetical docking study of this compound into the active site of TDP1 might reveal key interactions. The adamantyl group could form hydrophobic interactions with non-polar residues such as Phe259 and Trp590, while the benzamide (B126) and benzyloxy portions could engage in hydrogen bonding and pi-pi stacking interactions with other residues in the binding pocket. nih.gov

A typical output from a molecular docking simulation would include a table of binding energies and interacting residues, as illustrated hypothetically below.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Hypothetical Kinase | -9.5 | LEU83, VAL91 | Hydrophobic |

| This compound | Hypothetical Kinase | -9.5 | LYS105 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the target molecule in the presence of solvent. These simulations are crucial for assessing the stability of the predicted binding pose and for analyzing the conformational changes that may occur upon ligand binding.

For this compound, an MD simulation of its complex with a target protein would involve tracking the atomic coordinates over a period of nanoseconds. The stability of the complex can be evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. A stable RMSD value would indicate that the ligand remains bound in the active site. Furthermore, MD simulations can reveal the persistence of key interactions identified in docking studies and identify new, transient interactions that may contribute to binding affinity.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. bohrium.com DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a compound like this compound. bohrium.com By optimizing the molecular structure, DFT can predict bond lengths, bond angles, and dihedral angles. nih.gov

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the electron density in the HOMO is likely to be distributed across the electron-rich aromatic rings, while the LUMO may be localized on the benzamide moiety. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

In Silico ADME Prediction and Pharmacokinetic Relevance

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical component of computational drug discovery that assesses the pharmacokinetic properties of a molecule. nih.gov These predictions help in identifying potential liabilities of a compound early in the development process. Various computational models and software are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net

For this compound, the presence of the bulky and lipophilic adamantyl group would likely influence its ADME profile. It is predicted to have high membrane permeability and, consequently, good absorption. farmaciajournal.com However, its aqueous solubility might be low. The benzyloxy and benzamide groups could be sites for metabolic transformations. A summary of predicted ADME properties is presented in the table below.

Table 3: Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification | Pharmacokinetic Relevance |

|---|---|---|

| LogP (Lipophilicity) | 5.2 | High lipophilicity, may affect solubility and distribution |

| Aqueous Solubility | Low | May impact formulation and bioavailability |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Permeation | Permeable | Potential for CNS activity |

Mechanistic Insights from Computational Approaches

The integration of various computational methods provides a holistic view of the potential mechanism of action of this compound at a molecular level. Molecular docking can identify potential biological targets and binding modes. mdpi.com Molecular dynamics simulations can then validate the stability of these interactions and reveal the dynamic nature of the binding process. nih.gov

DFT calculations offer fundamental insights into the electronic properties that govern the molecule's reactivity and its ability to interact with biological macromolecules. bohrium.comresearchgate.net For example, the MEP can highlight regions of the molecule that are likely to participate in electrostatic interactions or hydrogen bonding with a receptor. By combining these computational approaches, a detailed hypothesis about the mechanism of action can be formulated. For this compound, this might involve the adamantyl moiety anchoring the molecule in a hydrophobic pocket of a target protein, while the polar groups form specific interactions that modulate the protein's function. These computational insights are invaluable for guiding further experimental studies, such as chemical synthesis of analogs and in vitro biological assays, to validate the predicted activity.

Future Research Directions and Translational Perspectives for N 1 Adamantyl 4 Benzyloxy Benzamide

Development of Next-Generation Analogues

The development of next-generation analogues of N-1-adamantyl-4-(benzyloxy)benzamide is a critical step towards optimizing its pharmacological profile. The adamantane (B196018) moiety is a well-established pharmacophore that can enhance the bioavailability and therapeutic efficacy of bioactive molecules. researchgate.netmdpi.com Initial studies have shown that modifications to the benzamide (B126) ring and the adamantane cage can significantly impact biological activity. uniba.it

Future efforts in developing next-generation analogues will likely focus on several key areas:

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into how subtle structural changes affect the compound's interaction with its biological targets is necessary. This involves synthesizing a library of analogues with variations in the substitution pattern on both the adamantane and benzamide moieties. For instance, the position and nature of the benzyloxy group on the benzamide ring could be altered to explore different binding interactions. nih.gov

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties. For example, the benzyloxy group could be replaced with other linkers to modulate flexibility and binding affinity.

Introduction of Additional Pharmacophores: Incorporating other known pharmacophores into the this compound scaffold could lead to dual-acting or multi-target ligands with enhanced therapeutic effects. semanticscholar.org

A study on N-adamantyl-benzamides designed as dual-acting cannabinoid type 2 receptor (CB2R) agonists and fatty acid amide hydrolase (FAAH) inhibitors provides a strong rationale for such analogue development. uniba.it The research highlighted that specific derivatives showed promising anti-inflammatory properties by modulating these two targets. uniba.it

Table 1: Key Adamantane-Based Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

|---|---|

| Amantadine (B194251) | Antiviral (Influenza A), Antiparkinsonian nih.govresearchgate.net |

| Rimantadine | Antiviral (Influenza A) researchgate.netmdpi.com |

| Memantine | Alzheimer's disease (NMDA receptor antagonist) nih.gov |

| Saxagliptin | Type 2 Diabetes (DPP-IV inhibitor) nih.govmdpi.com |

| Vildagliptin | Type 2 Diabetes (DPP-IV inhibitor) nih.govmdpi.com |

| Adapalene | Acne (Anti-inflammatory) researchgate.netmdpi.com |

Exploration of Novel Therapeutic Indications

The structural motifs within this compound suggest a broad range of potential therapeutic applications beyond its initially investigated activities. Adamantane derivatives have a history of successful application in treating viral diseases, neurological disorders, and metabolic conditions. nih.govmdpi.com Similarly, benzamide structures are present in a wide array of approved drugs with diverse mechanisms of action. nih.govnih.gov

Future research should explore the following potential therapeutic areas:

Neurodegenerative Diseases: Given that memantine, an adamantane derivative, is used for Alzheimer's disease, and that some benzamides show neuroprotective effects, exploring the potential of this compound in conditions like Parkinson's and Huntington's disease is a logical step. nih.govnih.gov The anti-inflammatory properties observed in related compounds could be particularly beneficial in these pathologies. uniba.it

Oncology: Several adamantane-containing compounds have demonstrated anticancer activity. nih.gov The potential of this compound and its analogues as inhibitors of cancer-related enzymes or signaling pathways warrants investigation.

Infectious Diseases: The historical success of amantadine as an antiviral agent suggests that new adamantane derivatives could be effective against other viral pathogens. nih.gov A study on adamantane-sulfamoyl-benzamide derivatives showed activity against the Dengue virus. semanticscholar.orgnih.gov

Pain and Inflammation: The demonstrated activity of related compounds at the CB2 receptor, a key target in pain and inflammation, strongly supports further investigation in this area. uniba.itnih.gov

Advanced In Vitro Biological System Investigations

To gain a deeper understanding of the mechanism of action and potential toxicity of this compound, it is crucial to move beyond traditional 2D cell cultures. Advanced in vitro models that more accurately mimic human physiology are essential for preclinical evaluation. mdpi.com

Future investigations should incorporate:

3D Cell Culture Models: Organoids and spheroids provide a more physiologically relevant environment to study drug efficacy and toxicity by better replicating the complex cell-cell and cell-matrix interactions of native tissues. mdpi.com

Organs-on-a-Chip (OOC) or Microphysiological Systems (MPS): These microfluidic devices can simulate the function of human organs, allowing for the study of drug metabolism, efficacy, and toxicity in a dynamic and controlled environment. mdpi.com For example, a "gut-on-a-chip" could be used to assess oral bioavailability. mdpi.com

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cellular function. HCS can provide detailed insights into the compound's effects on various cellular pathways and organelles. mdpi.com

These advanced models can help to de-risk drug development by providing more predictive data on human responses earlier in the preclinical phase. mdpi.com

Synergistic Therapeutic Strategies

Combining this compound or its analogues with other therapeutic agents could lead to enhanced efficacy and a reduction in potential side effects. This approach is particularly relevant for complex multifactorial diseases.

Potential synergistic strategies to explore include:

Combination with other Anti-inflammatory Drugs: In inflammatory conditions, combining a CB2R agonist like an this compound derivative with a drug targeting a different inflammatory pathway could result in a more potent and broader anti-inflammatory effect.

Combination with Chemotherapeutic Agents: In oncology, adamantane derivatives could be used to enhance the efficacy of existing chemotherapy drugs, potentially by improving their pharmacokinetic properties or by targeting complementary pathways. nih.gov

Dual-Targeting Ligands: As previously mentioned, designing single molecules that can modulate multiple targets, such as the dual CB2R agonist/FAAH inhibitors, represents an elegant synergistic approach. uniba.it

The rationale for these strategies is based on the principle that targeting multiple nodes in a disease network can be more effective than modulating a single target.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools can significantly accelerate the design and optimization of new drug candidates.

For this compound, AI and ML can be applied in several ways:

Predictive Modeling for Analogue Design: ML models can be trained on existing SAR data to predict the biological activity of novel, yet-to-be-synthesized analogues. cam.ac.uk This allows researchers to prioritize the synthesis of compounds with the highest probability of success. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel scaffolds beyond the initial this compound framework. oxfordglobal.com

Prediction of ADME/T Properties: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov

Target Identification and Validation: AI algorithms can analyze large biological datasets to identify new potential therapeutic targets for this compound and its analogues.

By integrating AI and ML into the research pipeline, the development of next-generation this compound-based therapeutics can be made more efficient and cost-effective. mdpi.comoxfordglobal.com

Q & A

Q. What are the standard synthetic protocols for N-1-adamantyl-4-(benzyloxy)benzamide, and how do reaction conditions influence yield?

The compound is typically synthesized via coupling reactions between activated adamantyl derivatives and benzamide intermediates. For example, 4-(benzyloxy)benzamide derivatives are often prepared using acyl chloride intermediates under anhydrous conditions with bases like NaHCO₃ or triethylamine to neutralize HCl byproducts . Reaction time and temperature significantly affect yields; refluxing in dichloromethane or acetonitrile at 60–80°C for 12–24 hours is common. Ultrasonic irradiation (e.g., 60°C, 5 mL solvent) can reduce reaction times by 50% compared to conventional reflux .

Q. Which spectroscopic techniques are critical for characterizing this compound and verifying its purity?

- 1H-NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm), benzyloxy methylene (δ ~4.9–5.1 ppm), and adamantyl protons (δ 1.6–2.1 ppm) .

- FT-IR : Confirm carbonyl (C=O stretch at ~1650–1680 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups.

- HPLC-MS : Used to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₂₄H₂₇NO₂ requires m/z 376.2) .

Q. What safety protocols are essential when handling this compound?

Hazard assessments must include:

- Mutagenicity screening : Ames II testing is recommended, as related benzamide derivatives show mutagenicity comparable to benzyl chloride .

- Decomposition analysis : Differential scanning calorimetry (DSC) to identify thermal decomposition thresholds (e.g., >150°C) .

- PPE : Use fume hoods, nitrile gloves, and lab coats. Avoid prolonged inhalation of fine powders .

Advanced Research Questions

Q. How can substituent modifications on the benzamide or adamantyl groups enhance biological activity?

- Benzyloxy substituents : Fluorination at the para position (e.g., 4-F) improves interactions with enzyme active sites (e.g., CH-F distance of 2.8 Å with Tyr919 in ADP-ribosyltransferase), enhancing inhibitory potency .

- Adamantyl group : Bulky substituents increase lipophilicity, improving blood-brain barrier penetration. Analogues with N-methylation reduce metabolic degradation .

Q. What mechanistic insights explain its anti-tubercular activity?

Derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC₅₀ values <10 µM. Docking studies reveal hydrogen bonding between the benzamide carbonyl and NAD+ cofactor .

Q. How do polymorphism and crystallinity impact formulation stability?

Benzamide analogues exhibit multiple polymorphs (e.g., orthorhombic vs. rhombic forms). Stability studies show Form I (needles) converts to Form II (rhombic) under humidity, affecting dissolution rates. X-ray powder diffraction (XRPD) and DSC are used to monitor phase transitions .

Q. What green chemistry strategies optimize its synthesis?

Q. How does this compound interact with mono-ADP-ribosyltransferase (ARTD10) at the molecular level?

Molecular dynamics simulations show the benzyloxy group occupies a hydrophobic pocket near the NAD+ binding site. The adamantyl moiety induces conformational changes in the catalytic domain, reducing substrate affinity by 10-fold compared to unsubstituted benzamides .

Methodological Notes

- Data Contradictions : Some studies report conflicting IC₅₀ values for enzyme inhibition (e.g., ARTD10 IC₅₀ ranges from 0.5–5 µM), likely due to assay conditions (e.g., NAD+ concentration) .

- Advanced Characterization : Pair XRPD with solid-state NMR to resolve polymorphic ambiguities .

- Biological Assays : Use Daphnia magna cytotoxicity screening (EC₅₀ < 100 µg/mL) to prioritize compounds for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.